molecular formula C21H30O5 B12412656 Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)

Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)

Katalognummer: B12412656
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: JYGXADMDTFJGBT-BCRCSIFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) is a synthetic derivative of cortisol, a steroid hormone produced by the adrenal gland. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications. The molecular formula of Hydrocortisone-2,2,4,6,6,21,21-d7 is C21H23D7O5, and it has a molecular weight of 369.5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocortisone-2,2,4,6,6,21,21-d7 involves the incorporation of deuterium atoms into the cortisol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Hydrocortisone-2,2,4,6,6,21,21-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrocortisone-2,2,4,6,6,21,21-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hydrocortisone-2,2,4,6,6,21,21-d7 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Hydrocortisone-2,2,4,6,6,21,21-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of cortisol metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of cortisol in the body.

    Industry: Applied in the development of new drugs and therapeutic agents.

Wirkmechanismus

Hydrocortisone-2,2,4,6,6,21,21-d7 exerts its effects by binding to glucocorticoid receptors in the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of various physiological processes. The molecular targets include enzymes involved in glucose metabolism, immune response, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hydrocortisone-2,2,4,6,6,21,21-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .

Eigenschaften

Molekularformel

C21H30O5

Molekulargewicht

369.5 g/mol

IUPAC-Name

(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2

InChI-Schlüssel

JYGXADMDTFJGBT-BCRCSIFJSA-N

Isomerische SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.